4-Quinazolinamine,2-chloro-N-cycloheptyl-6,7-dimethoxy-
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Overview
Description
4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- is a chemical compound with the molecular formula C17H22ClN3O2 and a molecular weight of 335.83 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- typically involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding quinazolinone derivatives.
Scientific Research Applications
4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antihypertensive agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- can be compared with other quinazoline derivatives, such as:
2-Chloro-6,7-dimethoxyquinazoline: A simpler derivative with similar chemical properties but lacking the cycloheptyl group.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Another derivative with an amino group at the 4-position, used in the synthesis of various bioactive compounds.
The uniqueness of 4-Quinazolinamine, 2-chloro-N-cycloheptyl-6,7-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-22-14-9-12-13(10-15(14)23-2)20-17(18)21-16(12)19-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVCYOHZEZAEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NC3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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